

# Aconicarmine: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest		
Compound Name:	Aconicarchamine B	
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#### Introduction

This technical guide provides a detailed overview of the spectroscopic data for Aconicarmine, a diterpenoid alkaloid. The information presented herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It is highly probable that "Aconicarmichamine B," the topic of the original query, is a misspelling of Aconicarmine, as the latter has been isolated from Aconitum carmichaelii and its spectroscopic data is available in the scientific literature. To date, the existence of an "Aconicarmichamine B" has not been substantiated in published research. This document focuses on the confirmed data for Aconicarmine.

## **Spectroscopic Data**

The structural elucidation of Aconicarmine was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below is compiled from the peer-reviewed publication detailing its isolation and characterization.[1]

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Aconicarmine.



Parameter	Observed Value	Calculated Value	Molecular Formula
[M+H]+	422.2846 m/z	422.2850 m/z	C24H39NO5

Nuclear Magnetic Resonance (NMR) Data

The  $^1$ H and  $^{13}$ C NMR spectra were recorded in deuterated methanol (CD $_3$ OD) on a 400 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

<sup>1</sup>H NMR Spectroscopic Data for Aconicarmine



Position	δ (ppm)	Multiplicity	J (Hz)
1	3.20	dd	6.4, 1.6
2	2.08	m	_
3	1.80	m	_
4	3.20	S	_
5	2.08	m	
6	4.04	d	6.4
7	2.55	m	
8	4.90	d	6.8
9	2.40	d	6.8
10	2.45	m	
11	1.80	m	_
12a	1.55	m	_
12b	1.35	m	_
13	2.95	m	_
14	4.25	brs	_
15a	1.60	m	_
15b	1.45	m	_
16	3.95	t	5.2
17	2.90	s	
19a	2.90	d	12.0
19b	2.65	d	12.0
20	1.10	S	
N-CH <sub>2</sub>	2.50	q	7.2



## Foundational & Exploratory

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N-CH <sub>2</sub> CH <sub>3</sub>	1.05	t	7.2
1-OCH₃	3.35	S	
16-OCH₃	3.30	S	_

<sup>&</sup>lt;sup>13</sup>C NMR Spectroscopic Data for Aconicarmine



Position	δ (ppm)	Туре
1	82.5	СН
2	27.0	CH <sub>2</sub>
3	34.0	CH <sub>2</sub>
4	39.5	С
5	49.0	СН
6	89.5	СН
7	51.0	СН
8	78.0	СН
9	53.0	СН
10	45.0	СН
11	50.0	С
12	29.0	CH <sub>2</sub>
13	46.0	СН
14	76.0	СН
15	38.0	CH <sub>2</sub>
16	83.0	СН
17	62.0	СН
18	49.5	CH₃
19	58.0	CH <sub>2</sub>
N-CH <sub>2</sub>	49.0	CH <sub>2</sub>
N-CH <sub>2</sub> CH <sub>3</sub>	14.0	CH₃
1-OCH <sub>3</sub>	56.5	CH₃
16-OCH <sub>3</sub>	56.5	CH₃



#### Infrared (IR) Spectroscopy

While a detailed table of IR absorption bands is not provided in the primary literature, the presence of hydroxyl and amine functional groups, as indicated by the structure, would be expected to produce characteristic broad peaks in the regions of 3200-3600 cm<sup>-1</sup> (O-H and N-H stretching).

## **Experimental Protocols**

The following methodologies are based on the procedures described for the isolation and structural elucidation of Aconicarmine.[1]

#### Isolation of Aconicarmine

- Extraction: The air-dried and powdered lateral roots of Aconitum carmichaelii were extracted with 95% ethanol at room temperature.
- Solvent Partitioning: The resulting ethanol extract was concentrated under reduced pressure
  and then suspended in water. This aqueous suspension was successively partitioned with
  petroleum ether, ethyl acetate, and n-butanol.
- Chromatographic Separation: The n-butanol soluble fraction was subjected to column chromatography over MCI gel CHP 20P, eluting with a gradient of methanol in water.
   Fractions were further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure Aconicarmine.

#### Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a Waters Synapt G2 HDMS system.



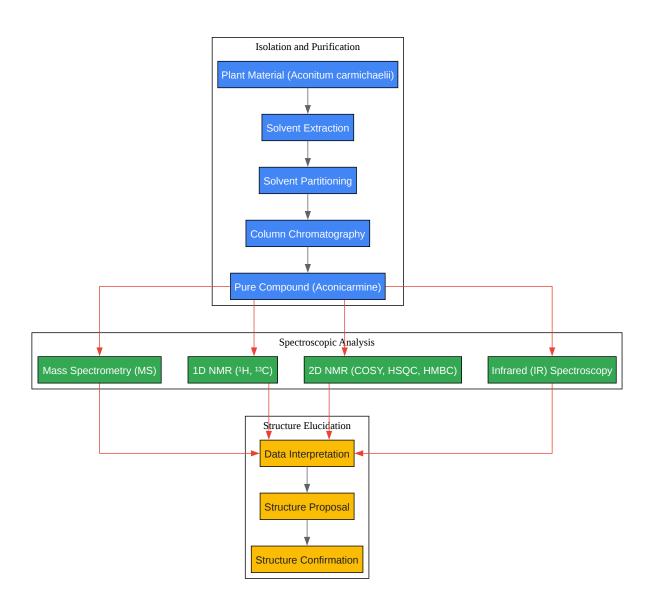
• Infrared Spectroscopy: IR spectra were typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

## **Visualizations**

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like Aconicarmine.





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Caption: A generalized workflow for the isolation and structural elucidation of a natural product.



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### References

- 1. Alkaloids isolated from the lateral root of Aconitum carmichaelii PubMed [pubmed.ncbi.nlm.nih.gov]
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